
3-(Diphenylphosphino)aniline
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Overview
Description
3-(Diphenylphosphino)aniline, also known as diphenyl (3-aminophenyl)phosphine, is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group attached to an aniline moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and versatile reactivity .
Preparation Methods
The synthesis of 3-(Diphenylphosphino)aniline typically involves the reaction of 3-bromoaniline with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
3-Bromoaniline+DiphenylphosphineBase, Solventthis compound
Chemical Reactions Analysis
3-(Diphenylphosphino)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal-phosphine complexes .
Scientific Research Applications
While "3-(Diphenylphosphino)aniline" is not directly discussed in the provided search results, the related compounds and concepts can help infer potential applications and properties. The search results cover ruthenium complexes with similar ligands, reactions involving diphenylphosphine oxide, and phosphine-related compounds .
Potential Applications Based on Related Research
- Catalysis: Ruthenium complexes with ligands similar to diphenylphosphinoaniline have demonstrated catalytic activity in chemoselective hydrogenation of esters . These complexes, particularly those with rigid o-(diphenylphosphino)aniline, show excellent performance in the hydrogenation of dimethyl oxalate to methyl glycolate . Complexes 1 , 2 , and 5 (as referenced in the search result) exhibited superior performance compared to ruthenium complexes with flexible aminophosphine ligands under identical conditions . Further, complexes 1 and 2 displayed good activity in the hydrogenation of other aliphatic and cyclic esters .
- Ligand Chemistry: Diphenylphosphinoaniline can serve as a ligand in coordination chemistry . It can form complexes with various metals, influencing their catalytic and material properties . The ligand's coordination modes can be versatile, allowing it to act as a chelating or bridging ligand .
- Organic Synthesis: Diphenylphosphine oxide is involved in three-component reactions with 3-formyl-6-methylchromone and primary amines, leading to phosphinoyl-functionalized compounds . These reactions can be catalyzed by basic catalysts to form 3-(phenylamino)methylene chromanones .
- Material Science: Modification of gold nanomaterials with 3-(diphenylphosphino)propanoic acid shows promise in antibiofilm applications . Such materials exhibit size-selective antibiofilm activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans .
- Pharmaceuticals: Phosphinoyl-functionalized 3-aminomethylene chromanones have shown modest in vitro activity against the human promyelocytic leukemia (HL60) cell line .
Table of Potential Applications
Case Studies and Further Research
While specific case studies directly involving "this compound" are absent from the provided search results, the related research suggests several avenues for further exploration:
- Ruthenium-Catalyzed Hydrogenation: Conduct detailed mechanistic studies on ruthenium complexes with diphenylphosphinoaniline ligands to optimize their catalytic performance in ester hydrogenation .
- Nanomaterial Antibiofilm Activity: Investigate the structure-activity relationship of 3-(diphenylphosphino)propanoic acid-coated gold nanomaterials to enhance their antibiofilm efficacy and selectivity .
- Three-Component Reactions: Explore the scope of three-component reactions involving diphenylphosphine oxide to discover new phosphinoyl-functionalized compounds with diverse applications .
Mechanism of Action
The mechanism by which 3-(Diphenylphosphino)aniline exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
3-(Diphenylphosphino)aniline can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene
- bis-(2-diphenylphosphino)-p-tolyl) ether
These compounds also contain diphenylphosphino groups but differ in their structural frameworks and substituents. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and coordination properties .
Biological Activity
3-(Diphenylphosphino)aniline is a phosphine-containing compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It functions as a ligand in coordination chemistry and can influence enzyme activity through:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. This is particularly relevant in the context of cancer therapies where enzyme modulation can lead to reduced tumor growth.
- Receptor Interaction: It may also interact with cellular receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For example, it has been investigated for its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Case Study: A study published in Cancer Research demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of key survival pathways involving phosphoinositide 3-kinase (PI3K) signaling .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its effectiveness against bacterial strains has been documented, suggesting potential applications in treating infections.
- Research Findings: In vitro studies indicated that this compound showed inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with similar phosphine compounds.
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer, Antimicrobial | Enzyme inhibition, receptor interaction |
Triphenylphosphine | Moderate cytotoxicity | Reactive oxygen species generation |
Diphenylphosphine | Limited antimicrobial | Weak enzyme inhibition |
Research Applications
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:
- Drug Development: Researchers are exploring its potential as a scaffold for developing new therapeutic agents targeting various diseases.
- Biological Assays: It is utilized in assays designed to evaluate enzyme activity and cellular responses.
Properties
CAS No. |
36267-33-1 |
---|---|
Molecular Formula |
C18H16NP |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-diphenylphosphanylaniline |
InChI |
InChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 |
InChI Key |
LNLJBSCURKBLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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